3,3'-((4-hydroxy-3-methoxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)

Description

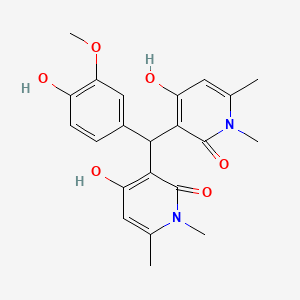

3,3'-((4-Hydroxy-3-methoxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) is a bis-pyridinone derivative featuring a central methylene bridge linking two 4-hydroxy-1,6-dimethylpyridin-2(1H)-one units through a 4-hydroxy-3-methoxyphenyl group. The compound is synthesized via a one-pot condensation reaction, analogous to methods used for structurally related bis-coumarins . Key spectral data, including ¹H and ¹³C NMR, confirm the presence of the methylene bridge and hydroxyl/methoxy substituents, aligning with established protocols for similar bis-heterocyclic systems .

Propriétés

IUPAC Name |

4-hydroxy-3-[(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)-(4-hydroxy-3-methoxyphenyl)methyl]-1,6-dimethylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O6/c1-11-8-15(26)19(21(28)23(11)3)18(13-6-7-14(25)17(10-13)30-5)20-16(27)9-12(2)24(4)22(20)29/h6-10,18,25-27H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITMUHLDOSVUOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1C)C(C2=CC(=C(C=C2)O)OC)C3=C(C=C(N(C3=O)C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-((4-hydroxy-3-methoxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with 4-hydroxy-1,6-dimethylpyridin-2(1H)-one under acidic or basic conditions to form the methylene bridge. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

3,3’-((4-hydroxy-3-methoxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The methylene bridge can be reduced under specific conditions.

Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could result in the formation of reduced methylene compounds.

Applications De Recherche Scientifique

3,3’-((4-hydroxy-3-methoxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antioxidant and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3,3’-((4-hydroxy-3-methoxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) involves its interaction with various molecular targets and pathways. The compound’s hydroxy and methoxy groups can participate in hydrogen bonding and electron donation, affecting enzyme activity and cellular processes. Its potential antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison

Curcuminoid Analogues

Curcumin derivatives, such as 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione, share the 4-hydroxy-3-methoxyphenyl motif but feature a β-diketone linker instead of pyridinone rings. The target compound’s pyridinone cores may confer greater hydrolytic stability compared to the enol-keto tautomerism of curcuminoids, which are prone to degradation .

Ethoxyphenyl Variant

However, this modification may diminish antioxidant activity, as ortho-dihydroxy configurations are critical for radical scavenging .

Bis-Coumarin Derivatives

Compound 3j (C₃₁H₂₀O₁₀, MW 552.48) replaces pyridinone units with coumarin moieties. Coumarins are less basic than pyridinones, which may affect solubility in aqueous media. The target compound’s pyridinone rings could offer improved hydrogen-bonding capacity, favoring interactions with polar biological targets .

Activité Biologique

The compound 3,3'-((4-hydroxy-3-methoxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The chemical formula of the compound is . Its structure features two hydroxyl groups and a methoxy group, which are known to influence its biological activity significantly.

Antioxidant Activity

Research indicates that compounds similar to 3,3'-((4-hydroxy-3-methoxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) exhibit strong antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate antioxidant activity. In studies involving related compounds, significant inhibition of DPPH radicals was observed, suggesting that this compound may similarly possess antioxidant capabilities .

Anti-inflammatory Effects

Inflammation is a critical factor in numerous diseases, including cancer and cardiovascular disorders. Compounds with similar structural motifs have shown promise in reducing inflammatory markers. For instance, research has demonstrated that certain derivatives can inhibit the expression of pro-inflammatory cytokines in vitro. This suggests that 3,3'-((4-hydroxy-3-methoxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) could potentially modulate inflammatory responses through similar pathways.

Anticancer Properties

The potential anticancer effects of the compound have been explored in various studies. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth by disrupting cellular signaling pathways associated with proliferation and survival. For example, studies have shown that phenolic compounds can activate caspases and promote cell cycle arrest in cancerous cells .

The mechanisms through which 3,3'-((4-hydroxy-3-methoxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) exerts its biological effects may include:

- Inhibition of Reactive Oxygen Species (ROS): By scavenging free radicals and reducing oxidative stress.

- Modulation of Signaling Pathways: Such as NF-kB and MAPK pathways involved in inflammation and cell survival.

- Induction of Apoptosis: Through activation of intrinsic apoptotic pathways.

Study 1: Antioxidant Activity Assessment

In a study evaluating the antioxidant properties of related compounds using the DPPH method, it was found that compounds with similar hydroxyl and methoxy substitutions showed over 70% inhibition at concentrations as low as 50 µg/mL. This suggests a strong potential for 3,3'-((4-hydroxy-3-methoxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) to act as an effective antioxidant.

Study 2: Anti-inflammatory Effects

A comparative study on anti-inflammatory effects demonstrated that related compounds reduced TNF-alpha levels by approximately 50% in lipopolysaccharide-stimulated macrophages. This highlights the potential for 3,3'-((4-hydroxy-3-methoxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) to mitigate inflammatory responses.

Data Table: Summary of Biological Activities

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

Optimization involves selecting green chemistry approaches, such as oxidative ring closure using sodium hypochlorite in ethanol, which minimizes hazardous byproducts . Key parameters include:

- Reaction Conditions: Room temperature (20–25°C) and 3-hour reaction time to avoid decomposition.

- Solvent Choice: Ethanol enhances solubility while aligning with green chemistry principles.

- Purification: Post-reaction extraction (e.g., ethyl acetate/water partitioning) and chromatography (alumina plug filtration) ensure high purity .

- Monitoring: Thin-layer chromatography (TLC) or HPLC can track intermediate formation.

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

A multi-technique approach is essential:

- Spectroscopy:

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., 286.2794 g/mol for related analogs ).

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks (if single crystals are obtainable).

- HPLC-PDA: Assesses purity (>95% threshold for pharmaceutical-grade standards ).

Basic: How should researchers integrate theoretical frameworks into experimental design for this compound?

Methodological Answer:

Link studies to established theories, such as:

- Green Chemistry Principles: Minimize waste via atom-economical reactions (e.g., oxidative cyclization ).

- QSAR Models: Predict bioactivity by correlating structural features (e.g., hydroxyl/methoxy groups) with pharmacological endpoints.

- Environmental Fate Models: Use physicochemical properties (logP, pKa) to predict biodegradation pathways .

Experimental variables (e.g., solvent polarity, pH) should align with theoretical predictions to validate hypotheses .

Advanced: What experimental designs are suitable for studying this compound’s environmental fate and ecological risks?

Methodological Answer:

Adopt multi-phase studies as in Project INCHEMBIOL :

- Phase 1 (Laboratory):

- Abiotic Studies: Hydrolysis/photolysis under controlled pH/UV conditions.

- Biotic Studies: Microbial degradation assays using soil/water microcosms.

- Phase 2 (Field):

- Tiered Sampling: Measure compound levels in water, soil, and biota via LC-MS/MS.

- Ecotoxicity: Assess impacts on model organisms (e.g., Daphnia magna) using OECD guidelines.

- Data Integration: Use probabilistic models (e.g., Monte Carlo simulations) to estimate human/ecological risks .

Advanced: How can researchers resolve contradictions in spectroscopic or bioactivity data for this compound?

Methodological Answer:

Address discrepancies through:

- Cross-Validation: Compare NMR data with computational simulations (DFT calculations) to confirm peak assignments .

- Isomer Analysis: Use chiral HPLC or capillary electrophoresis to detect stereoisomers (common in bis-pyridinone derivatives).

- Bioactivity Replication: Conduct dose-response assays (e.g., IC₅₀) in triplicate, controlling for cell line variability and solvent effects.

- Meta-Analysis: Review published analogs (e.g., triazolopyridines ) to identify structural determinants of activity.

Advanced: What strategies elucidate the mechanism of action in biological systems?

Methodological Answer:

Combine in silico and in vitro approaches:

- Molecular Docking: Screen against target proteins (e.g., kinases, oxidases) using PyMOL or AutoDock.

- Gene Expression Profiling: RNA-seq or CRISPR-Cas9 knockout studies to identify affected pathways.

- Metabolomics: Track metabolite shifts via LC-HRMS in treated vs. control cells.

- Kinetic Studies: Use surface plasmon resonance (SPR) to measure binding affinity (KD) and thermodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.